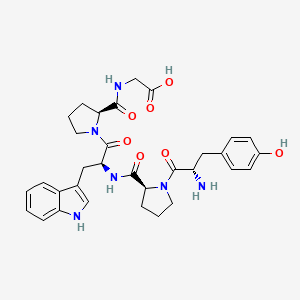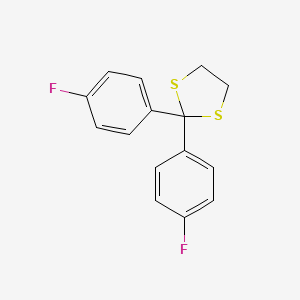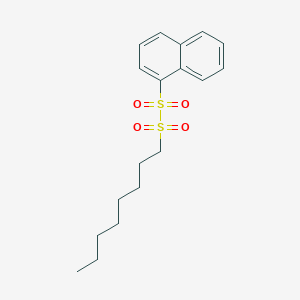
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is a complex organic compound characterized by its long carbon chain and multiple methyl groups. This compound is notable for its unique structure, which includes an ethenyl group and multiple methyl substitutions along the carbon chain. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable precursor with a vinyl group, followed by a series of methylation reactions to introduce the methyl groups at specific positions along the carbon chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to increase yield and efficiency. Catalysts such as palladium or platinum complexes can be used to facilitate the addition of the ethenyl group and the subsequent methylation steps. The process is typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
科学的研究の応用
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of multiple methyl substitutions on chemical reactivity and stability.
Biology: Researchers investigate its interactions with biological membranes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the synthesis of specialized polymers and as an additive in lubricants to enhance performance.
作用機序
The mechanism by which 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can participate in electrophilic addition reactions, while the methyl groups influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-octamethyldocos-11-ene
- 10-Ethenyl-2,3,6,7,10,13,16,17,20,21-dodecamethyldocos-11-ene
Uniqueness
10-Ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene is unique due to its specific pattern of methyl substitutions, which significantly affects its chemical properties and reactivity. Compared to similar compounds with fewer or more methyl groups, it exhibits distinct physical and chemical behaviors, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
161962-64-7 |
|---|---|
分子式 |
C34H66 |
分子量 |
474.9 g/mol |
IUPAC名 |
10-ethenyl-2,3,6,7,10,13,16,17,20,21-decamethyldocos-11-ene |
InChI |
InChI=1S/C34H66/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,25-33H,1,15-20,22,24H2,2-13H3 |
InChIキー |
TXXPFHFXPLRWIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)CCC(C)C(C)CCC(C)C=CC(C)(CCC(C)C(C)CCC(C)C(C)C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)



![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)

![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)


